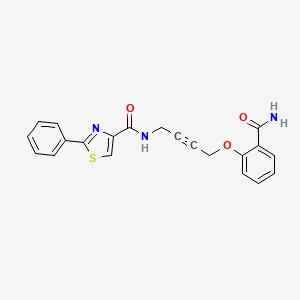

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenylthiazole-4-carboxamide

Description

N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-2-phenylthiazole-4-carboxamide is a synthetic small molecule characterized by a thiazole-carboxamide core linked to a substituted acetylenic phenoxy group. The compound’s acetylene spacer and carboxamide functionalities may enhance binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c22-19(25)16-10-4-5-11-18(16)27-13-7-6-12-23-20(26)17-14-28-21(24-17)15-8-2-1-3-9-15/h1-5,8-11,14H,12-13H2,(H2,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZARYIDOZEZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenylthiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on available studies, providing a comprehensive overview of its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The structural formula can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

Synthesis

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenylthiazole-4-carboxamide typically involves multi-step reactions that include the formation of the thiazole ring and subsequent functionalization to introduce the phenyl and carbamoyl groups. Specific methods can vary, but they often utilize standard organic synthesis techniques such as condensation reactions and coupling reactions.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenylthiazole have been evaluated against various bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C4 | E. faecalis | 32 μg/mL |

| C8 | S. saprophyticus | 2 μg/mL |

The strongest antibacterial activity was recorded against Enterococcus faecalis and Staphylococcus saprophyticus, indicating that modifications in the thiazole structure can enhance efficacy against specific pathogens .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. For example, a series of phenylthiazole derivatives were synthesized and tested against various cancer cell lines:

| Cell Line | Compound Tested | IC₅₀ (µM) |

|---|---|---|

| MCF-7 (Breast) | 4c | 10.8 ± 0.08 |

| Hep-G2 (Liver) | 4d | 11.6 ± 0.12 |

| SKNMC (Neuroblastoma) | Various | Not superior to doxorubicin |

While some compounds exhibited promising cytotoxic effects, none surpassed the activity of doxorubicin, a standard chemotherapeutic agent . The study emphasized the need for further structural modifications to improve potency.

The biological mechanisms underlying the activity of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenylthiazole-4-carboxamide are not fully elucidated but are believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

- Interference with Biofilm Formation : Some derivatives demonstrate the ability to disrupt biofilm formation in bacteria, enhancing their effectiveness in treating infections.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their ability to inhibit biofilm formation in Staphylococcus aureus, highlighting their potential as anti-biofilm agents .

- Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects of phenylthiazole derivatives against human cancer cell lines using MTT assays, revealing a structure–activity relationship that guides future compound design .

- Novel Derivatives : Recent investigations have synthesized novel thiazole derivatives with enhanced antifungal activities against specific fungal strains, indicating a broader spectrum of biological activity beyond antibacterial and anticancer properties .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several classes of bioactive molecules, as illustrated below:

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Acetylenic Linkers : The target compound’s but-2-yn-1-yl group mirrors the acetylene spacers in ’s cholinesterase inhibitors (e.g., 7b-C9 ), which enhance conformational rigidity and inter-pharmacophore distance .

- Carboxamide vs. Thione : Unlike the thione-containing triazoles in , the target’s carboxamide group may improve hydrogen-bonding interactions with biological targets .

- Aryl Substituents: The 2-phenylthiazole and 2-carbamoylphenoxy groups provide steric bulk and polar interactions, contrasting with the sulfonyl and fluorophenyl groups in ’s triazoles .

Comparison :

- The target compound likely requires multi-step synthesis involving alkylation of a thiazole-carboxamide precursor, similar to the S-alkylation of triazoles in . However, the high yield (95%) of 7b-C9 in suggests that quaternary ammonium coupling strategies could be more efficient than traditional cyclization methods .

Physicochemical Properties

Table 3: Spectral and Solubility Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.